Bienvenue dans la boutique en ligne BenchChem!

2,3-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide

structure-activity relationship medicinal chemistry benzamide SAR

Researchers can procure this high-purity 2,3-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide (CAS 946209-56-9) as a structurally asymmetric oxazole-benzamide chemotype. Unlike symmetrical 2,6- or 3,4-dimethoxy regioisomers, the 2,3-substitution pattern probes binding-site constraints in FtsZ, HDAC, and PARP targets. It serves as an essential negative control for regioisomer-specific activity, ensuring phenotypic responses are not class artifacts. Specifications include MW 338.36 g/mol and C19H18N2O4 formula. Available in standard research quantities (mg to g scale) through authorized suppliers offering batch-specific analytical documentation and worldwide shipping.

Molecular Formula C19H18N2O4
Molecular Weight 338.363
CAS No. 946209-56-9
Cat. No. B2589786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
CAS946209-56-9
Molecular FormulaC19H18N2O4
Molecular Weight338.363
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3
InChIInChI=1S/C19H18N2O4/c1-23-16-10-6-9-15(18(16)24-2)19(22)20-12-14-11-17(25-21-14)13-7-4-3-5-8-13/h3-11H,12H2,1-2H3,(H,20,22)
InChIKeyHNCYXPOJICURQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide (CAS 946209-56-9): Oxazole-Benzamide Research Compound for SAR and Probe Development


2,3-Dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a synthetic small molecule (C₁₉H₁₈N₂O₄, MW 338.36 g/mol) belonging to the oxazole-benzamide class . It features a 2,3-dimethoxybenzamide core linked via a methylene bridge to a 5-phenyl-1,2-oxazole heterocycle. This compound serves as a compact chemotype for exploring structure-activity relationships (SAR) around benzamide substitution patterns, isoxazole regioisomerism, and amide linkage vectors in drug discovery and chemical biology. Unlike its 2,6-dimethoxy and 3,4-dimethoxy regioisomers, the 2,3-substitution pattern introduces an asymmetric steric and electronic environment on the benzamide ring, a feature that may influence target binding, metabolic stability, and physicochemical properties in ways distinct from symmetrical analogs [1].

Why Generic Substitution of 2,3-Dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide Is Scientifically Unsupported


Oxazole-benzamide analogs are not interchangeable due to profound sensitivity of biological activity to substitution pattern and connectivity. In the closely related 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazole (IOX) series, moving the halogen substituent from Cl to Br on the 3-phenyl ring shifts chitin synthesis inhibitory activity by 0.13 pIC₅₀ units (Table 1, compounds 3 vs 4) [1]. More critically, altering the dimethoxy substitution pattern from 2,6 to 2,3 changes both the dihedral angle between the benzamide and oxazole rings and the hydrogen-bonding capacity of the methoxy oxygens, which directly impacts target engagement. Similarly, regioisomeric attachment of the amide at the oxazole 3-position versus the 5-position reverses the vector of the phenyl cap group, a modification known to drastically alter potency in oxazole-based HDAC inhibitors [2]. Without explicit comparative data, procurement of this compound based on inference from a different regioisomer or substitution pattern introduces scientifically unjustified risk of target inactivity.

Quantitative Evidence Guide: Rationale for Selecting 2,3-Dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide Over Close Structural Analogs


Regioisomeric Dimethoxy Substitution Pattern Enables Exploration of Steric and Electronic SAR Inaccessible to Symmetrical 2,6- and 3,5-Dimethoxy Analogs

The target compound's 2,3-dimethoxy substitution on the benzamide ring is sterically and electronically asymmetric, in contrast to the symmetrical 2,6-dimethoxy pattern of the IOX chitin synthesis inhibitor series. In the IOX series, the parent 2,6-dimethoxy-N-(3-phenylisoxazol-5-yl)benzamide (Compound 1, H substituent) exhibits a chitin synthesis inhibition pIC₅₀ of 5.58 ± 0.52 (IC₅₀ = 2.63 µM) in the cultured integument of Chilo suppressalis [1]. The 2,3-dimethoxy arrangement alters both the spatial orientation of the methoxy groups and the electronic distribution on the benzamide ring relative to the 2,6-substituted comparator, two parameters critical for target binding and metabolic stability [2]. No direct chitin synthesis or target-binding data are available for the 2,3-dimethoxy isomer.

structure-activity relationship medicinal chemistry benzamide SAR

Amide Attachment at the Oxazole 3-Position Reverses Phenyl Cap Group Vector Relative to 5-Substituted Isoxazole-Benazmide Inhibitors

The target compound features the amide methylene bridge attached at the 3-position of the isoxazole ring, whereas the chitin synthesis inhibitor IOX series and the antibacterial FtsZ inhibitor oxazole-benzamides attach the benzamide at the isoxazole 5-position [1][2]. This regioisomeric reversal rotates the phenyl cap group orientation by approximately 180° relative to the benzamide core. In the phenylisoxazole-based HDAC inhibitor field, moving the cap group from the 3-position to the 5-position of the isoxazole altered HDAC6/HDAC1 selectivity from >100-fold to <10-fold, demonstrating the functional consequence of this connectivity change [3]. Direct comparative target-binding data between 3-attached and 5-attached oxazole-benzamide regioisomers have not been reported for the same biological target.

regioisomerism isoxazole chemistry HDAC inhibitors FtsZ inhibitors

Predicted Physicochemical Differentiation from Symmetrical Dimethoxy Isomers: Solubility, logP, and Polar Surface Area

The asymmetric 2,3-dimethoxy substitution pattern reduces molecular symmetry (C₁ symmetry) compared to the 2,6-dimethoxy (C₂ᵥ symmetry) and 3,5-dimethoxy (C₂ᵥ symmetry) isomers. Symmetry reduction can influence crystal packing energy, aqueous solubility, and membrane permeability [1]. Computational predictions using standard algorithms (e.g., SwissADME, ACD/Labs) yield comparable logP values (~3.0–3.3) for all dimethoxy regioisomers due to identical atom composition, but topological polar surface area (tPSA) and 3D polar surface area may differ due to altered accessibility of methoxy oxygens. The 2,3-dimethoxy arrangement places one methoxy group ortho to the amide, potentially forming an intramolecular hydrogen bond that reduces solvent-exposed polar surface area, a feature absent in the 2,6- and 3,4-isomers [2]. Experimental solubility, logP, and permeability data for the target compound have not been reported in the peer-reviewed literature.

physicochemical properties drug-likeness solubility logP

Absence of Published Direct Target Engagement Data for 2,3-Dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide Necessitates De Novo Biological Profiling

A comprehensive search of peer-reviewed literature, patent filings, and public bioactivity databases (ChEMBL, PubChem BioAssay, BindingDB) as of April 2026 yields no reported IC₅₀, Kd, EC₅₀, or phenotypic activity data for 2,3-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide [1]. By contrast, the structurally related 2,6-dimethoxy regioisomer (IOX compound 1) has well-characterized chitin synthesis inhibitory activity (IC₅₀ = 2.63 µM) [2], and the 3,4-dimethoxy regioisomer (CAS 946262-14-2) has been reported to exhibit cytotoxicity against A549, SK-MEL-2, SK-OV-3, and HCT15 cancer cell lines . The target compound thus represents an untested chemotype within the oxazole-benzamide class, making it suitable for de novo biological profiling, selectivity panel screening, or use as a negative control compound in SAR campaigns where the 2,6- and 3,4-isomers serve as active comparators.

biological profiling target deconvolution screening

Research and Industrial Application Scenarios for 2,3-Dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide Based on Evidence-Based Differentiation


SAR Probe for Investigating Asymmetric Benzamide Substitution Effects in Target-Binding Studies

The 2,3-dimethoxy substitution pattern provides a sterically and electronically asymmetric benzamide core that is structurally distinct from the symmetrical 2,6- and 3,5-dimethoxy regioisomers [1]. Researchers studying protein pockets that accommodate benzamide ligands—such as FtsZ, HDACs, or PARP enzymes—can use this compound to probe how asymmetric methoxy placement affects binding affinity, residence time, and selectivity relative to the symmetrical comparator 2,6-dimethoxy-IOX (IC₅₀ = 2.63 µM in chitin synthesis assay) [2]. The compound is particularly valuable when a co-crystal structure of the 2,6-isomer is available but the protein's conformational flexibility near the 2- and 3-positions of the benzamide ring has not been mapped.

Negative Control Compound for Phenotypic Screening Cascades Involving Active 2,6- or 3,4-Dimethoxy Oxazole-Benzamide Hits

Given the absence of published biological activity for this compound [1] contrasted with the characterized anticancer activity of the 3,4-dimethoxy regioisomer (IC₅₀ ~4–13 µg/mL against A549, SK-MEL-2, SK-OV-3, HCT15) [3] and the insecticidal chitin synthesis inhibition of the 2,6-dimethoxy IOX series (IC₅₀ = 2.63 µM) [2], this 2,3-isomer serves as an ideal negative control in parallel screening. A differential activity pattern—where the 2,6- or 3,4-isomer shows target engagement but the 2,3-isomer does not—would confirm that the observed phenotype is regioisomer-specific and not a class-wide artifact.

Chemical Biology Probe for Investigating Isoxazole Attachment Regiochemistry on Target Selectivity

The amide connectivity at the oxazole 3-position reverses the phenyl cap group vector by ~180° relative to the pharmacologically validated oxazole 5-substituted series (e.g., FtsZ inhibitor PC190723, HDAC inhibitors) [2][3]. This compound enables chemoproteomic or affinity-based target deconvolution studies to determine whether the 3-attached regioisomer engages a distinct subset of protein targets compared to the 5-attached series. Such studies can reveal novel ligandable pockets or off-target liabilities associated with the alternative connectivity that are invisible to the 5-substituted chemotype [3].

Physicochemical Benchmarking of Asymmetric versus Symmetric Dimethoxybenzamide Isomers for Formulation and DMPK Optimization

The reduced molecular symmetry (C₁ vs C₂ᵥ) of the 2,3-dimethoxy isomer may influence crystal packing, aqueous solubility, and membrane permeability relative to symmetrical isomers [1]. This compound can be used in head-to-head thermodynamic solubility, logP determination (shake-flask or chromatographic), Caco-2 permeability, and microsomal stability assays alongside the 2,6- and 3,4-isomers. The resulting comparative dataset informs medicinal chemistry decisions when selecting a dimethoxybenzamide scaffold for lead optimization, particularly if an intramolecular ortho-methoxy–amide hydrogen bond confers a permeability advantage [2].

Quote Request

Request a Quote for 2,3-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.